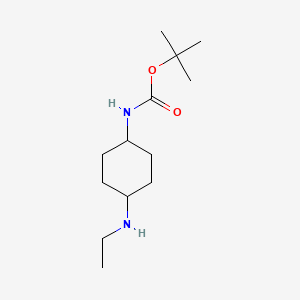

tert-Butyl (4-(ethylamino)cyclohexyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

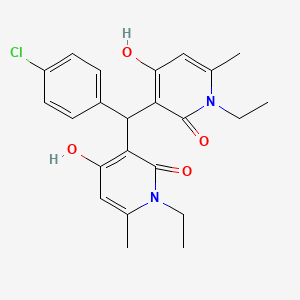

“tert-Butyl (4-(ethylamino)cyclohexyl)carbamate” is a chemical compound with the molecular formula C13H26N2O2 . It is related to other compounds such as “tert-Butyl (4-aminocyclohexyl)carbamate” and “tert-butyl N-[trans-4-(methylamino)cyclohexyl]carbamate” which have similar structures .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-(ethylamino)cyclohexyl)carbamate” can be represented by the InChI code: 1S/C13H26N2O2/c1-5-14-10-6-8-11(9-7-10)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) . This indicates that the molecule contains a cyclohexyl ring with an ethylamino group and a carbamate group attached .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (4-(ethylamino)cyclohexyl)carbamate” include a molecular weight of 242.36 . It is an oil at room temperature . More specific properties such as melting point, boiling point, and solubility were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Modification

The synthesis and chemical modification of compounds related to tert-Butyl (4-(ethylamino)cyclohexyl)carbamate are critical in the development of various chemical entities. For instance, the synthesis of penta-N-protected polyamide, a derivative containing five independently removable amino-protecting groups, showcases the intricate chemical manipulations possible with such structures, enabling selective deprotection and acylation for further chemical modifications (J. Pak & M. Hesse, 1998).

Material Science and Sensory Materials

In material science, the tert-butyl moiety plays a significant role in the formation of organogels, which can further self-assemble into lamellar structures, exhibiting strong blue emissive properties. These properties are utilized in the development of fluorescent sensory materials for the detection of volatile acid vapors, demonstrating the potential of tert-Butyl (4-(ethylamino)cyclohexyl)carbamate derivatives in creating chemosensors (Jiabao Sun et al., 2015).

Enantioselective Synthesis and Medicinal Chemistry

The compound also finds application in the enantioselective synthesis of various stereoisomers, serving as key intermediates for the synthesis of medicinal compounds such as factor Xa inhibitors. This highlights its utility in the precise construction of chiral molecules, which is essential in the development of drugs with specific activity and reduced side effects (Xin Wang et al., 2017).

Organic Synthesis Methodology

Moreover, tert-butyl carbamate derivatives are explored for their potential in organic synthesis methodologies, such as in the preparation of α-functionalized α-amino silanes through metalation reactions between nitrogen and silicon. This demonstrates the versatility of tert-butyl carbamate derivatives in facilitating various organic transformations (S. Sieburth et al., 1996).

Environmental Science and Microbial Degradation

In environmental science, the study of compounds related to tert-butyl carbamates, like methyl tert-butyl ether (MTBE), provides insights into the microbial degradation and environmental fate of such substances. Understanding the biodegradation pathways of these compounds is crucial for assessing their environmental impact and developing bioremediation strategies (F. Fayolle et al., 2001).

Safety and Hazards

The safety information for “tert-Butyl (4-(ethylamino)cyclohexyl)carbamate” indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

tert-butyl N-[4-(ethylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-5-14-10-6-8-11(9-7-10)15-12(16)17-13(2,3)4/h10-11,14H,5-9H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENLFVKCFRNZIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CCC(CC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-(ethylamino)cyclohexyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2880735.png)

![Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2880738.png)

![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2880747.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2880749.png)

![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2880750.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/no-structure.png)

![[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methanamine](/img/structure/B2880757.png)